molecular formula C57H32 B1514581 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] CAS No. 831222-16-3

2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]

Cat. No.: B1514581
CAS No.: 831222-16-3
M. Wt: 716.9 g/mol
InChI Key: MAPCFLKVLLDGMV-UHFFFAOYSA-N
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Description

2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] is a complex organic compound featuring two pyrene units attached to a spirobifluorene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of pyrene-1-boronic acid with spirobifluorene derivatives under specific conditions (e.g., high temperature, inert atmosphere).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrene and spirobifluorene units.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] has several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Employed as a fluorescent probe for imaging and tracking biological processes.

  • Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

  • Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

  • 2,2'-Bipyridine

  • Spiro[fluorene-9,9'-xanthene]

  • 9,9'-Spirobifluorene derivatives

Uniqueness: 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] stands out due to its unique combination of pyrene and spirobifluorene units, which provide exceptional photophysical properties compared to other similar compounds. Its high fluorescence quantum yield and stability make it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCFLKVLLDGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70835644
Record name 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831222-16-3
Record name 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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